molecular formula C17H19ClN2O B14506248 N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea CAS No. 64822-89-5

N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea

Katalognummer: B14506248
CAS-Nummer: 64822-89-5
Molekulargewicht: 302.8 g/mol
InChI-Schlüssel: HZNUEVYEXRJBFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a propan-2-yl group, and a phenylurea moiety.

Vorbereitungsmethoden

The synthesis of N’-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea involves several steps. One common method includes the reaction of 2-chlorobenzyl chloride with isopropylamine to form 2-(2-chlorophenyl)propan-2-ylamine. This intermediate is then reacted with N-methyl-N-phenylcarbamoyl chloride under controlled conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

N’-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

N’-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N’-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

N’-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of N’-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

64822-89-5

Molekularformel

C17H19ClN2O

Molekulargewicht

302.8 g/mol

IUPAC-Name

3-[2-(2-chlorophenyl)propan-2-yl]-1-methyl-1-phenylurea

InChI

InChI=1S/C17H19ClN2O/c1-17(2,14-11-7-8-12-15(14)18)19-16(21)20(3)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,19,21)

InChI-Schlüssel

HZNUEVYEXRJBFO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=CC=C1Cl)NC(=O)N(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.